molecular formula C23H21FN4O3S B11421378 N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}-4-methylbenzenesulfonamide

N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}-4-methylbenzenesulfonamide

Cat. No.: B11421378
M. Wt: 452.5 g/mol
InChI Key: HNWVDQDCIOBGQU-UHFFFAOYSA-N
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Description

N-{3-[(3-Fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}-4-methylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoxaline core, which is known for its diverse biological activities, and a sulfonamide group, which is often associated with antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-Fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoxaline Core: This step involves the condensation of an o-phenylenediamine derivative with a dicarbonyl compound under acidic conditions to form the quinoxaline ring.

    Introduction of the Fluoro and Methyl Groups:

    Amination: The amino group is introduced via nucleophilic substitution reactions, often using aniline derivatives.

    Sulfonamide Formation: The final step involves the reaction of the amine with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-Fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-{3-[(3-Fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}-4-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to inhibit certain enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[(3-Fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, leading to competitive inhibition. Additionally, the quinoxaline core can interact with DNA and proteins, potentially disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores, such as 2,3-diphenylquinoxaline.

    Sulfonamides: Other sulfonamide compounds, such as sulfanilamide and sulfamethoxazole.

Uniqueness

N-{3-[(3-Fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}-4-methylbenzene-1-sulfonamide is unique due to the combination of its quinoxaline core and sulfonamide group, which endows it with a distinct set of chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C23H21FN4O3S

Molecular Weight

452.5 g/mol

IUPAC Name

N-[3-(3-fluoro-4-methylanilino)-6-methoxyquinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C23H21FN4O3S/c1-14-4-9-18(10-5-14)32(29,30)28-23-22(25-16-7-6-15(2)19(24)12-16)27-21-13-17(31-3)8-11-20(21)26-23/h4-13H,1-3H3,(H,25,27)(H,26,28)

InChI Key

HNWVDQDCIOBGQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=C(C=C3)OC)N=C2NC4=CC(=C(C=C4)C)F

Origin of Product

United States

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